molecular formula C9H11ClN2O B8447666 (4-Chloro-5,6,7,8-tetrahydroquinazolin-7-yl)methanol

(4-Chloro-5,6,7,8-tetrahydroquinazolin-7-yl)methanol

Cat. No. B8447666
M. Wt: 198.65 g/mol
InChI Key: ZOGQNRNBKPXSMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Chloro-5,6,7,8-tetrahydroquinazolin-7-yl)methanol is a useful research compound. Its molecular formula is C9H11ClN2O and its molecular weight is 198.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Chloro-5,6,7,8-tetrahydroquinazolin-7-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Chloro-5,6,7,8-tetrahydroquinazolin-7-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(4-Chloro-5,6,7,8-tetrahydroquinazolin-7-yl)methanol

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

(4-chloro-5,6,7,8-tetrahydroquinazolin-7-yl)methanol

InChI

InChI=1S/C9H11ClN2O/c10-9-7-2-1-6(4-13)3-8(7)11-5-12-9/h5-6,13H,1-4H2

InChI Key

ZOGQNRNBKPXSMR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1CO)N=CN=C2Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ozone was bubbled through a cooled (−78° C.) solution of 4-chloro-7-vinyl-5,6,7,8-tetrahydroquinazoline (reagent preparation 3, 0.35 g, 1.8 mmol) in methanol (5 mL) and dichloromethane (30 mL) until a blue color persisted. The solution was then sparged with N2 for 10 minutes and sodium borohydride (0.14 g, 3.6 mmol) was added portionwise. After 30 minutes the reaction mixture was partitioned between dichloromethane and saturated aqueous sodium bicarbonate. The organic layer was washed with brine, dried over magnesium sulfate, filtered and then concentrated in vacuo to provide (4-chloro-5,6,7,8-tetrahydroquinazolin-7-yl)methanol (0.32 g, 90% yield) as a waxy solid. MS (ES) for C9H11ClN2O: 199 (MH+).
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.14 g
Type
reactant
Reaction Step Two

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